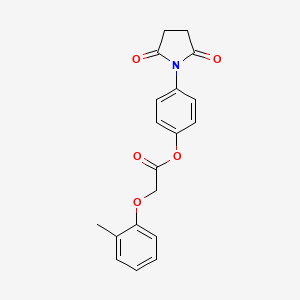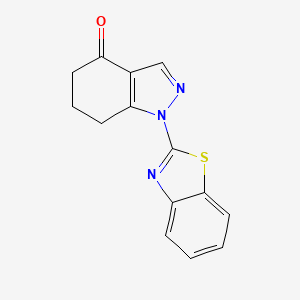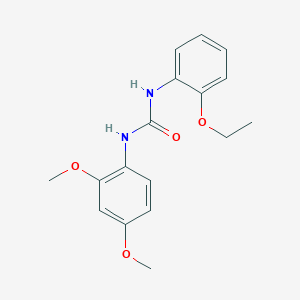
2-chloro-N-(3-chloro-4-methoxyphenyl)-5-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(3-chloro-4-methoxyphenyl)-5-nitrobenzamide is a chemical compound that belongs to the class of benzamides. It is commonly referred to as CCMB or N-(3-chloro-4-methoxyphenyl)-2-chloro-5-nitrobenzamide. The compound is used in scientific research for various purposes, including as a tool for studying the mechanism of action of certain proteins and enzymes, as well as for developing new drugs and therapies.
Mécanisme D'action
The mechanism of action of CCMB is not fully understood, but it is believed to act by inhibiting the activity of certain proteins and enzymes. For example, CCMB has been shown to inhibit the activity of PARP, which is involved in DNA repair. By inhibiting PARP, CCMB can induce DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
CCMB has been shown to have various biochemical and physiological effects. In addition to its ability to induce DNA damage and cell death in cancer cells, CCMB has been shown to inhibit the growth of various types of cancer cells, including breast, prostate, and lung cancer cells. CCMB has also been shown to have anti-inflammatory and antioxidant properties, which may make it useful for treating various inflammatory and oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CCMB in lab experiments is its ability to selectively target certain proteins and enzymes, such as PARP. This makes it a useful tool for studying the mechanism of action of these proteins and enzymes. However, one limitation of using CCMB is that it can be toxic to normal cells at high concentrations. Therefore, it is important to use appropriate concentrations of CCMB in lab experiments to avoid toxicity.
Orientations Futures
There are several future directions for research involving CCMB. One potential direction is to further explore its anti-cancer properties and its potential as a cancer therapy. Another potential direction is to investigate its anti-inflammatory and antioxidant properties and its potential for treating various inflammatory and oxidative stress-related diseases. Additionally, further research is needed to fully understand the mechanism of action of CCMB and how it interacts with proteins and enzymes in the body.
Méthodes De Synthèse
The synthesis of CCMB involves a series of chemical reactions that are carried out in a laboratory setting. The process typically involves the reaction of 3-chloro-4-methoxyaniline with 2-chloro-5-nitrobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using various techniques, such as column chromatography, to obtain pure CCMB.
Applications De Recherche Scientifique
CCMB is widely used in scientific research for various applications. One of the most common uses of CCMB is as a tool for studying the mechanism of action of certain proteins and enzymes. For example, CCMB has been used to study the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. CCMB is also used in drug discovery and development, as it can serve as a lead compound for developing new drugs and therapies.
Propriétés
IUPAC Name |
2-chloro-N-(3-chloro-4-methoxyphenyl)-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O4/c1-22-13-5-2-8(6-12(13)16)17-14(19)10-7-9(18(20)21)3-4-11(10)15/h2-7H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTBNJYNMWZIAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-chloro-4-methoxyphenyl)-5-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(1-azepanylmethylene)amino]-1-methyl-1H-pyrazole-4-carbonitrile](/img/structure/B5784517.png)
![1-[(4-bromobenzyl)oxy]-2-(2-nitrovinyl)benzene](/img/structure/B5784522.png)
![N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B5784526.png)


![3-cyclopentyl-N-[3-(4-pyridinylmethyl)phenyl]propanamide](/img/structure/B5784556.png)
![ethyl 5-[5-(2,4-dihydroxy-5-propylphenyl)-3-methyl-4-isoxazolyl]-2-furoate](/img/structure/B5784562.png)


![2-(2-chlorophenyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5784574.png)

![2-(3,4-dichlorophenyl)-N'-[(4-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5784623.png)
